N'-(4-fluoro-3-nitrophenyl)-N,N-diphenylurea
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Overview
Description
N’-(4-fluoro-3-nitrophenyl)-N,N-diphenylurea is an organic compound that features a urea core substituted with a 4-fluoro-3-nitrophenyl group and two phenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-(4-fluoro-3-nitrophenyl)-N,N-diphenylurea typically involves the reaction of 4-fluoro-3-nitroaniline with diphenylcarbamoyl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
In an industrial setting, the production of N’-(4-fluoro-3-nitrophenyl)-N,N-diphenylurea may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
N’-(4-fluoro-3-nitrophenyl)-N,N-diphenylurea can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reductants like tin(II) chloride.
Substitution: The fluoro group can be substituted with other nucleophiles under appropriate conditions. For example, nucleophilic aromatic substitution can occur with strong nucleophiles like alkoxides or amines.
Hydrolysis: The urea moiety can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and isocyanate derivatives.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon, tin(II) chloride in hydrochloric acid.
Substitution: Sodium methoxide in methanol, ammonia in ethanol.
Hydrolysis: Hydrochloric acid, sodium hydroxide.
Major Products Formed
Reduction: 4-fluoro-3-aminophenyl-N,N-diphenylurea.
Substitution: Various substituted phenylureas depending on the nucleophile used.
Hydrolysis: Corresponding amine and isocyanate derivatives.
Scientific Research Applications
N’-(4-fluoro-3-nitrophenyl)-N,N-diphenylurea has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules. It serves as a precursor for various functionalized ureas and related compounds.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific proteins or enzymes. It can be used in studies involving enzyme inhibition or protein labeling.
Medicine: Explored for its potential therapeutic properties, including its use as an anti-inflammatory or anticancer agent. Its ability to modulate specific biological pathways makes it a candidate for drug development.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties. It can enhance the performance and durability of these materials.
Mechanism of Action
The mechanism of action of N’-(4-fluoro-3-nitrophenyl)-N,N-diphenylurea involves its interaction with specific molecular targets. For example, in biological systems, it may inhibit the activity of certain enzymes by binding to their active sites. This binding can block the enzyme’s normal function, leading to downstream effects on cellular processes. The compound’s ability to form hydrogen bonds and interact with hydrophobic pockets in proteins contributes to its specificity and potency.
Comparison with Similar Compounds
Similar Compounds
N’-(4-chloro-3-nitrophenyl)-N,N-diphenylurea: Similar structure but with a chloro group instead of a fluoro group. It may exhibit different reactivity and biological activity.
N’-(4-bromo-3-nitrophenyl)-N,N-diphenylurea: Contains a bromo group, which can influence its chemical and physical properties.
N’-(4-methyl-3-nitrophenyl)-N,N-diphenylurea: The presence of a methyl group can affect its solubility and reactivity.
Uniqueness
N’-(4-fluoro-3-nitrophenyl)-N,N-diphenylurea is unique due to the presence of the fluoro group, which can enhance its stability and reactivity compared to other halogenated derivatives. The fluoro group can also influence the compound’s electronic properties, making it a valuable tool in various chemical and biological applications.
Properties
IUPAC Name |
3-(4-fluoro-3-nitrophenyl)-1,1-diphenylurea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14FN3O3/c20-17-12-11-14(13-18(17)23(25)26)21-19(24)22(15-7-3-1-4-8-15)16-9-5-2-6-10-16/h1-13H,(H,21,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BKLPGNURIUQTAP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N(C2=CC=CC=C2)C(=O)NC3=CC(=C(C=C3)F)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14FN3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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